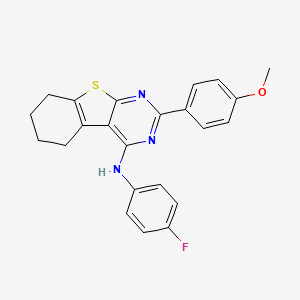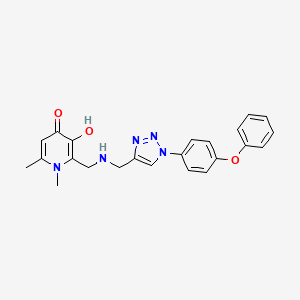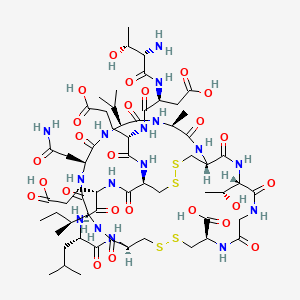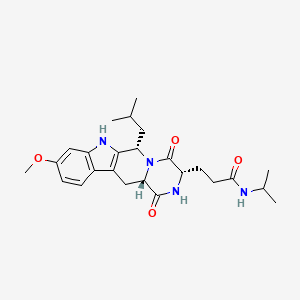![molecular formula C19H20F3NO5 B12390060 N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid is a complex organic compound that features a combination of deuterium and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: The compound’s unique properties may make it useful in drug development and pharmacokinetic studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of deuterium and trifluoromethyl groups can influence the compound’s reactivity and stability, potentially leading to unique biological effects. These effects may be mediated through interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated analogs. This can result in differences in reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H20F3NO5 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i7D,8D,9D,10D; |
Clave InChI |
CKOSCBUBUNGPOY-KQWCWKDASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H].C(=O)(C(=O)O)O |
SMILES canónico |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)




![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)


![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)
